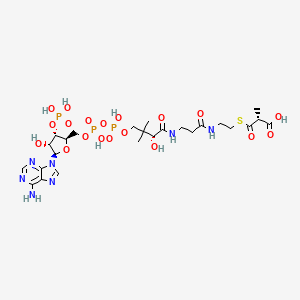

(R)-Methylmalonyl-CoA

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

methylmalonyl-coenzyme A has been reported in Homo sapiens with data available.

Propriétés

Numéro CAS |

73173-92-9 |

|---|---|

Formule moléculaire |

C25H40N7O19P3S |

Poids moléculaire |

867.6 g/mol |

Nom IUPAC |

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1 |

Clé InChI |

MZFOKIKEPGUZEN-AGCMQPJKSA-N |

SMILES isomérique |

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origine du produit |

United States |

Overview of Methylmalonyl Coenzyme a in Core Biochemical Systems

Significance as a Central Metabolic Intermediate

Methylmalonyl-CoA holds a pivotal position in cellular metabolism, primarily serving as an intermediary in the conversion of propionyl-CoA to succinyl-CoA. wikipedia.orgresearchgate.net This conversion is a key process that funnels metabolites from various catabolic pathways into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, for energy production. taylorandfrancis.comwikipedia.orgklarity.health

The generation of methylmalonyl-CoA principally occurs in the mitochondria from propionyl-CoA, a product derived from the breakdown of several essential biomolecules. medlineplus.govmedlineplus.govnewenglandconsortium.org These precursors include odd-chain fatty acids, the side chain of cholesterol, and the catabolism of specific amino acids. wikipedia.orgwikipedia.orgmedscape.com The amino acids that degrade to form propionyl-CoA, and subsequently methylmalonyl-CoA, are isoleucine, valine, methionine, and threonine. medscape.comwikipedia.orgtexas.gov Additionally, propionic acid produced by intestinal bacteria can be a source of propionyl-CoA. wikipedia.org

The conversion of propionyl-CoA to methylmalonyl-CoA is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase. wikipedia.orgnih.govnih.gov The resulting D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. researchgate.netnih.govnih.gov Finally, the mitochondrial enzyme methylmalonyl-CoA mutase, which requires adenosylcobalamin (a form of vitamin B12) as a cofactor, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgmedlineplus.govmedlineplus.gov This final product, succinyl-CoA, is a direct entrant into the TCA cycle. wikipedia.org

The importance of this pathway is underscored by the existence of metabolic disorders such as methylmalonic acidemia, which arises from defects in the methylmalonyl-CoA mutase enzyme or in the metabolism of its vitamin B12 cofactor. klarity.healthmedlineplus.govmedscape.com In these conditions, the impaired conversion of methylmalonyl-CoA leads to its accumulation and the subsequent buildup of methylmalonic acid in bodily fluids and tissues. taylorandfrancis.commedscape.com

Table 1: Key Enzymes in the Conversion of Propionyl-CoA to Succinyl-CoA

| Enzyme | Substrate | Product | Cofactor | Metabolic Significance |

|---|---|---|---|---|

| Propionyl-CoA Carboxylase | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin (B1667282), ATP | Carboxylates propionyl-CoA to form methylmalonyl-CoA. wikipedia.orgnih.govnih.gov |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | Interconverts the D and L stereoisomers of methylmalonyl-CoA. researchgate.netnih.govnih.gov | |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Adenosylcobalamin (Vitamin B12) | Isomerizes methylmalonyl-CoA to succinyl-CoA, linking it to the TCA cycle. wikipedia.orgmedlineplus.govmedlineplus.gov |

Interconnections within Broad Metabolic Networks

The role of methylmalonyl-CoA extends beyond a simple linear pathway, connecting it to a wide array of metabolic networks. Its central position makes it a crucial link between amino acid catabolism, fatty acid oxidation, and energy metabolism.

Amino Acid Catabolism: As previously mentioned, the breakdown of the branched-chain amino acids isoleucine and valine, as well as methionine and threonine, generates propionyl-CoA, which is then converted to methylmalonyl-CoA. newenglandconsortium.orgwikipedia.org This places methylmalonyl-CoA at the crossroads of protein and energy metabolism, providing a mechanism for the carbon skeletons of these amino acids to be utilized for energy production through the TCA cycle. taylorandfrancis.com

Fatty Acid Metabolism: The oxidation of odd-chain fatty acids results in the production of propionyl-CoA in the final step of beta-oxidation, which subsequently enters the methylmalonyl-CoA pathway. wikipedia.orgwikipedia.org While most dietary fatty acids have an even number of carbons, odd-chain fatty acids are also present and their catabolism is dependent on this pathway for complete oxidation. wikipedia.org Furthermore, research has indicated that methylmalonyl-CoA can interfere with fatty acid synthesis due to its structural similarity to malonyl-CoA, potentially being incorporated into fatty acids and leading to the formation of branched-chain fatty acids. oup.com An enzyme, ECHDC1, has been identified to degrade methylmalonyl-CoA in the cytosol, which may prevent the synthesis of these abnormal fatty acids. portlandpress.com

Tricarboxylic Acid (TCA) Cycle: The most direct and significant interconnection for methylmalonyl-CoA is with the TCA cycle. wikipedia.org The conversion of methylmalonyl-CoA to succinyl-CoA provides a vital anaplerotic route, meaning it replenishes the intermediates of the TCA cycle. wikipedia.org This is crucial for maintaining the cycle's capacity for energy production and for providing precursors for various biosynthetic pathways.

Polyketide Biosynthesis: In some organisms, particularly bacteria, methylmalonyl-CoA serves as an important "extender unit" in the biosynthesis of complex polyketides, a diverse class of natural products with a wide range of biological activities. acs.org This process is catalyzed by polyketide synthases. acs.org

Table 2: Metabolic Pathways Connected to Methylmalonyl-CoA

| Metabolic Pathway | Connection with Methylmalonyl-CoA | Key Precursors/Products |

|---|---|---|

| Amino Acid Catabolism | Product of the breakdown of specific amino acids. | Isoleucine, Valine, Methionine, Threonine. medscape.comwikipedia.orgtexas.gov |

| Odd-Chain Fatty Acid Oxidation | Product of the final cycle of beta-oxidation. | Propionyl-CoA. wikipedia.orgwikipedia.org |

| Tricarboxylic Acid (TCA) Cycle | Converted to succinyl-CoA, a TCA cycle intermediate. | Succinyl-CoA. wikipedia.org |

| Fatty Acid Synthesis | Can be utilized by fatty acid synthase, leading to branched-chain fatty acids. oup.com | Branched-chain fatty acids. oup.com |

| Polyketide Biosynthesis | Serves as a building block (extender unit). acs.org | Complex polyketides. acs.org |

Metabolic Pathways Associated with Methylmalonyl Coenzyme a

Propionate (B1217596) Catabolism and the Methylmalonyl Pathway

Methylmalonyl-CoA is a cornerstone of the propionate catabolism pathway, also known as the methylmalonyl pathway. This metabolic route facilitates the conversion of propionyl-coenzyme A (propionyl-CoA) into succinyl-coenzyme A, an intermediate of the citric acid cycle (also known as the Krebs cycle). wikipedia.orgwikipedia.orgnih.govmedlink.com This conversion allows the carbon skeletons from several precursor molecules to be utilized for energy generation or biosynthetic processes.

Precursor Substrates and Their Conversion to Propionyl-Coenzyme A

The journey to methylmalonyl-CoA begins with the production of its immediate precursor, propionyl-CoA. This three-carbon molecule is derived from the catabolism of a diverse set of biomolecules, including specific amino acids, fatty acids with an odd number of carbon atoms, and the side chain of cholesterol. wikipedia.orgnih.govmhmedical.comnewenglandconsortium.org

The breakdown of several essential amino acids serves as a primary source of propionyl-CoA. mhmedical.commedscape.comproteinlounge.com The catabolic pathways of isoleucine, valine, methionine, and threonine all converge to produce propionyl-CoA. wikipedia.orgnewenglandconsortium.orgproteinlounge.comsketchy.com For instance, the degradation of isoleucine yields both acetyl-CoA and propionyl-CoA, while the breakdown of valine, methionine, and threonine also contributes to the cellular pool of propionyl-CoA. wikipedia.orgproteinlounge.comwikipedia.org

The beta-oxidation of fatty acids containing an odd number of carbons is another significant route for propionyl-CoA synthesis. wikipedia.orgnih.govourbiochemistry.com In the final cycle of beta-oxidation of these fatty acids, a three-carbon propionyl-CoA molecule is cleaved off, along with an acetyl-CoA molecule. nih.govlibretexts.orgjjcollegeara.co.in

The degradation of the cholesterol side chain also contributes to the formation of propionyl-CoA. wikipedia.orgnih.govresearchgate.netnih.gov This process involves a series of enzymatic reactions that break down the hydrocarbon side chain of the cholesterol molecule, ultimately yielding propionyl-CoA as one of the products. nih.govacs.orgmdpi.com

Odd-Chain Fatty Acid Beta-Oxidation

Enzymatic Conversion of Propionyl-Coenzyme A to Methylmalonyl-Coenzyme A

Once propionyl-CoA is formed from these various sources, it undergoes a crucial carboxylation reaction to become methylmalonyl-CoA. wikipedia.orgmedlink.com

The conversion of propionyl-CoA to methylmalonyl-CoA is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase (PCC). nih.govwikipedia.orgnih.gov This biotin-dependent enzyme utilizes bicarbonate and ATP to add a carboxyl group to propionyl-CoA, forming D-methylmalonyl-CoA. wikipedia.orgnih.gov The reaction is vital for channeling the carbon atoms from propionate into the mainstream of cellular metabolism. nih.govnih.gov The resulting D-isomer is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase, which is the form utilized in the subsequent step of the pathway. nih.govsketchy.com

Isomerization of Methylmalonyl-Coenzyme A to Succinyl-Coenzyme A

The isomerization of methylmalonyl-coenzyme A (methylmalonyl-CoA) to succinyl-coenzyme A (succinyl-CoA) is a critical reaction in the catabolism of various molecules. This reversible reaction provides a crucial link between the breakdown pathways of odd-chain fatty acids and certain amino acids and the central energy-yielding pathway of the cell, the tricarboxylic acid cycle.

The conversion of L-methylmalonyl-CoA (specifically the (R)-stereoisomer) to succinyl-CoA is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MCM), also known as methylmalonyl-CoA isomerase. nih.govrsc.org This enzyme is essential for the metabolic processing of isoleucine, valine, threonine, methionine, thymine, cholesterol, and odd-chain fatty acids. nih.govebi.ac.uk The product of these catabolic pathways is propionyl-CoA, which is then converted to (S)-methylmalonyl-CoA and subsequently to (R)-methylmalonyl-CoA, the direct substrate for MCM. rsc.org

MCM is a vitamin B12-dependent enzyme, utilizing adenosylcobalamin (AdoCbl) as a cofactor to facilitate the isomerization. nih.govmdpi.com The catalytic mechanism is a rare example of a biological reaction involving free radicals. wikipedia.org The process begins with the binding of the substrate, which induces the homolytic cleavage of the cobalt-carbon bond in the AdoCbl cofactor. psu.eduacs.org This bond cleavage is exceptionally weak and is further destabilized within the enzyme's active site, generating a highly reactive 5'-deoxyadenosyl radical and the Co(II) form of the cobalamin cofactor. rsc.orgnih.gov

The subsequent steps involve the abstraction of a hydrogen atom from the methyl group of the substrate by the adenosyl radical, forming a substrate radical. wikipedia.org This is followed by a rearrangement of the carbon skeleton, where the thioester group migrates to the adjacent carbon, resulting in a succinyl-CoA radical. Finally, the hydrogen atom is returned from the 5'-deoxyadenosine, regenerating the adenosyl radical and forming the final product, succinyl-CoA. wikipedia.org The enzyme protects these highly reactive radical intermediates from unwanted side reactions by burying the active site deep within its structure. acs.org

The human MCM enzyme is a homodimer located in the mitochondrial matrix. rsc.org An accessory protein, known as MMAA, plays a chaperone-like role by interacting with MCM to prevent its inactivation and to promote the regeneration of the active enzyme. mdpi.comacs.org

| Enzyme Property | Description |

| Enzyme Name | Methylmalonyl-Coenzyme A Mutase (MCM) |

| EC Number | 5.4.99.2 nih.govrsc.org |

| Location | Mitochondrial matrix nih.govrsc.org |

| Substrate | (R)-Methylmalonyl-Coenzyme A wikipedia.org |

| Product | Succinyl-Coenzyme A nih.govrsc.org |

| Cofactor | Adenosylcobalamin (AdoCbl, a form of Vitamin B12) nih.govmdpi.com |

| Catalytic Mechanism | Free radical rearrangement wikipedia.orgpsu.edu |

Entry into the Tricarboxylic Acid Cycle (Krebs Cycle)

The product of the MCM-catalyzed reaction, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.gov This cycle is the final common pathway for the oxidation of fuel molecules—carbohydrates, fatty acids, and amino acids. By converting methylmalonyl-CoA into succinyl-CoA, the mutase funnels the carbon skeletons from the degradation of odd-chain fatty acids and amino acids like valine, isoleucine, methionine, and threonine into this central metabolic hub. nih.govreactome.org

Once formed, succinyl-CoA enters the TCA cycle directly and is subsequently converted to succinate (B1194679) by the enzyme succinyl-CoA synthetase, a reaction that is coupled to the substrate-level phosphorylation of GDP to GTP (or ADP to ATP in some organisms). The succinate then proceeds through the remaining steps of the TCA cycle, leading to the generation of reducing equivalents (NADH and FADH2) that are used in oxidative phosphorylation to produce ATP, the main energy currency of the cell.

Interconversion of Methylmalonyl-Coenzyme A Stereoisomers

Action of Methylmalonyl-Coenzyme A Epimerase (Racemase) on D- and L-Methylmalonyl-Coenzyme A

The catabolism of propionyl-CoA, which is derived from various metabolic sources, initially yields (S)-methylmalonyl-CoA (also referred to as L-methylmalonyl-CoA) through the action of propionyl-CoA carboxylase. wikipedia.orgnih.gov However, methylmalonyl-CoA mutase is stereospecific for the this compound isomer (also known as D-methylmalonyl-CoA). wikipedia.org

This stereochemical barrier is overcome by the enzyme methylmalonyl-CoA epimerase (EC 5.1.99.1), sometimes incorrectly called a racemase. wikipedia.org This enzyme catalyzes the interconversion of the (S)- and (R)-stereoisomers of methylmalonyl-CoA. wikipedia.orguniprot.org Located in the mitochondria, the epimerase ensures that the (S)-isomer produced from propionyl-CoA is efficiently converted into the (R)-isomer, which can then be utilized by methylmalonyl-CoA mutase for its conversion to succinyl-CoA. reactome.orgnih.govresearchgate.net

The reaction mechanism involves the enzyme acting as a general base to abstract a proton from the carbon atom bearing the methyl group, creating a resonance-stabilized carbanion intermediate. wikipedia.org The enzyme then acts as a general acid to protonate this intermediate, but on the opposite face, resulting in the inversion of the stereocenter and the formation of the other isomer. wikipedia.org This epimerization is a crucial step linking propionyl-CoA metabolism with the TCA cycle. nih.gov

| Reaction Step | Enzyme | Substrate | Product |

| Carboxylation | Propionyl-CoA Carboxylase | Propionyl-CoA | (S)-Methylmalonyl-CoA wikipedia.orgnih.gov |

| Epimerization | Methylmalonyl-CoA Epimerase | (S)-Methylmalonyl-CoA | This compound wikipedia.orgreactome.org |

| Isomerization | Methylmalonyl-CoA Mutase | This compound | Succinyl-CoA nih.gov |

Biosynthetic and Anabolic Roles of Methylmalonyl-Coenzyme A

Beyond its role in catabolism, methylmalonyl-CoA also serves as an important building block in the biosynthesis of certain natural products.

Involvement in Polyketide Biosynthesis

Methylmalonyl-CoA is a key "extender unit" in the biosynthesis of a large and diverse class of natural products known as polyketides. nih.govasm.org These compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and immunosuppressive properties. nih.govpsu.edu Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs). psu.edu

PKSs catalyze the sequential condensation of small carboxylic acid units, typically in the form of coenzyme A thioesters. nih.gov While malonyl-CoA is the most common extender unit, leading to the addition of a two-carbon acetate (B1210297) unit, (2S)-methylmalonyl-CoA is the second most frequently used extender unit. nih.govrsc.org Its incorporation results in a three-carbon propionate unit, introducing a methyl group onto the polyketide backbone. rsc.orgacs.org

The selection of the extender unit is determined by the acyltransferase (AT) domains within each module of a modular PKS. mdpi.comnih.gov These AT domains exhibit high specificity; some are specific for malonyl-CoA, while others are specific for methylmalonyl-CoA. nih.govpnas.org For example, the biosynthesis of the well-known antibiotic erythromycin (B1671065) involves a PKS that uses one propionyl-CoA as a starter unit and six (2S)-methylmalonyl-CoA molecules as extender units. nih.govrsc.org The ability to use different extender units like methylmalonyl-CoA is a primary source of the vast structural diversity seen in polyketides. sjtu.edu.cn

| Polyketide Synthase (PKS) Domain | Function in Methylmalonyl-CoA Incorporation |

| Acyltransferase (AT) | Selects (2S)-methylmalonyl-CoA from the cellular pool and transfers it to the Acyl Carrier Protein (ACP). mdpi.comnih.gov |

| Acyl Carrier Protein (ACP) | Covalently holds the methylmalonyl group via a phosphopantetheine arm. nih.gov |

| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the ACP-bound methylmalonyl unit. nih.gov |

Enzymatic Mechanisms and Structural Biology of Key Converting Enzymes

Methylmalonyl-Coenzyme A Mutase (MCM)

Methylmalonyl-Coenzyme A mutase (MCM), also known as methylmalonyl-CoA isomerase, is a critical enzyme that catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.gov This reaction is a vital step in the metabolic pathway for the degradation of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine, channeling these metabolites into the tricarboxylic acid (TCA) cycle. wikipedia.org The enzyme is dependent on a specific form of vitamin B12 and employs a remarkable free radical mechanism to achieve this molecular rearrangement. nih.gov

Cofactor Dependence: Adenosylcobalamin (AdoCbl) / Vitamin B12

The catalytic activity of methylmalonyl-CoA mutase is absolutely dependent on the cofactor adenosylcobalamin (AdoCbl), an organometallic form of vitamin B12. wikipedia.orgnih.gov AdoCbl consists of a central cobalt atom within a corrin (B1236194) ring, an upper β-axial ligand (5'-deoxy-5'-adenosine), and a lower α-axial ligand, which is typically 5,6-dimethylbenzimidazole (B1208971) (DMB). wikipedia.org

In the active site of MCM, the enzyme reconfigures the cofactor in a "DMB-off"/"His-on" conformation. wikipedia.orgnih.gov This means the DMB nucleotide base, which is coordinated to the cobalt in free AdoCbl, is displaced and replaced by a histidine residue (His610) from the enzyme's polypeptide chain. wikipedia.orgebi.ac.uk This interaction is crucial for the enzyme's function, as it modulates the reactivity of the cofactor. ebi.ac.uk The bond between the cobalt atom and the histidine residue is unusually long, approximately 2.5 Å, which is believed to weaken the bond between the cobalt and the adenosyl group, thereby facilitating the generation of the necessary radical species for catalysis. ebi.ac.uknih.gov The interaction with MMAA (methylmalonic aciduria type A protein) helps in the replacement of the oxidized, inactive cofactor hydroxocobalamin (B81358) with the active AdoCbl, thus restoring the enzyme's activity. uniprot.org

Table 1: Key Components of Methylmalonyl-CoA Mutase Catalysis

| Component | Role in Catalysis | Citation |

|---|---|---|

| Methylmalonyl-CoA | Substrate that is isomerized to succinyl-CoA. | wikipedia.org |

| Succinyl-CoA | Product of the isomerization reaction and a key intermediate in the TCA cycle. | uniprot.org |

| Adenosylcobalamin (AdoCbl) | Vitamin B12-derived cofactor that acts as a reversible generator of a free radical. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Histidine-610 (His610) | Enzyme residue that displaces DMB to coordinate with the cobalt atom of AdoCbl, forming a long bond that weakens the Co-C bond. ebi.ac.uknih.gov | ebi.ac.uknih.gov |

| 5'-deoxyadenosyl radical | Highly reactive radical species generated from the homolysis of the AdoCbl Co-C bond, which initiates the rearrangement reaction. nih.gov | nih.gov |

Catalytic Mechanism and Reaction Intermediates

The isomerization of methylmalonyl-CoA to succinyl-CoA proceeds through a sophisticated free-radical mechanism, a type of reaction that is uncommon in biological systems. wikipedia.orgnih.gov

The catalytic cycle is initiated by the homolytic cleavage of the carbon-cobalt bond in the AdoCbl cofactor. nih.govresearchgate.net This event generates two radical species: a 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin, where the cobalt atom is in the Co(II) oxidation state. ebi.ac.uknih.gov

The highly reactive 5'-deoxyadenosyl radical then initiates the rearrangement by abstracting a hydrogen atom from the methyl group of the substrate, methylmalonyl-CoA. ebi.ac.uk This abstraction generates a methylmalonyl-CoA substrate radical and a molecule of 5'-deoxyadenosine. ebi.ac.uk The substrate radical then undergoes the key rearrangement step, where the thioester group (-COSCoA) migrates to the adjacent carbon, resulting in a succinyl-CoA radical. ebi.ac.uk Finally, the succinyl-CoA radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the final product, succinyl-CoA. ebi.ac.uk The regenerated adenosyl radical can then recombine with the cob(II)alamin to reform the AdoCbl cofactor, completing the catalytic cycle. ebi.ac.uk

The homolytic cleavage of the Co-C bond of AdoCbl is the pivotal first step in the catalytic mechanism. nih.govresearchgate.net The enzyme plays a crucial role in promoting this bond scission, which has a high activation energy in the absence of the enzyme. researchgate.net The protein environment weakens the Co-C bond, which has a dissociation energy of approximately 109 kJ/mol, through steric and electronic effects. wikipedia.orgnih.gov The displacement of the DMB base by the enzyme's histidine residue (His-on configuration) is a key factor in this process, creating a long and labile Co-N bond that, in turn, weakens the trans Co-C bond. ebi.ac.uknih.gov This facilitation of homolysis represents a massive rate acceleration, estimated to be on the order of a trillion-fold. researchgate.net The process is reversible, allowing the cofactor to be regenerated at the end of the catalytic cycle. wikipedia.org

The isomerization reaction catalyzed by methylmalonyl-CoA mutase is stereospecific. The enzyme specifically acts on the (2R)-stereoisomer of methylmalonyl-CoA. nih.govacs.org If the (2S)-stereoisomer is present, it must first be converted to the (2R)-isomer by the enzyme methylmalonyl-CoA epimerase. researchgate.netpnas.org During the rearrangement, the reaction proceeds with retention of configuration at the chiral center. Specific residues within the active site, such as tyrosine (Y243 in Propionibacterium shermanii), are positioned to exert stereochemical control over the rearrangement process, ensuring the correct formation of succinyl-CoA. nih.gov This residue is in close contact with the substrate's methyl group and is thought to guide the stereochemical route of the reaction. nih.govacs.org

Homolytic Cleavage of the Coenzyme A-Cobalt Bond

Structural Biology of the Enzyme

The three-dimensional structure of methylmalonyl-CoA mutase provides significant insights into its complex catalytic mechanism. The enzyme from Propionibacterium shermanii is a heterodimer composed of an α and a β subunit, while the human mitochondrial enzyme is a homodimer. nih.govebi.ac.uk

The structure reveals two major domains. The cofactor, AdoCbl, is bound within a C-terminal domain that features a Rossmann-like fold, similar to that found in flavodoxin. nih.govacs.org The substrate, methylmalonyl-CoA, binds in a separate N-terminal domain that adopts a (β/α)8 TIM barrel structure. nih.govnih.gov The active site is located in a deeply buried tunnel at the interface of these two domains. nih.gov

A crucial finding from structural studies is that the enzyme undergoes a significant conformational change upon substrate binding. nih.gov In the absence of the substrate, the TIM barrel domain is in an "open" conformation, allowing access to the active site. nih.gov When the substrate binds, the barrel closes, sequestering the active site from the solvent. nih.gov This closure brings the substrate into close proximity with the AdoCbl cofactor, a movement that is believed to trigger the homolytic cleavage of the Co-C bond and initiate the radical catalysis. nih.gov The structure of the human enzyme in complex with its accessory protein MMAA has also been determined, revealing the molecular basis for cofactor delivery and repair. rcsb.org

Table 2: Structural Features of Methylmalonyl-CoA Mutase

| Structural Feature | Description | PDB IDs (example) | Citation |

|---|---|---|---|

| Overall Architecture | Heterodimer in P. shermanii (αβ), homodimer in humans. | 1req (P. shermanii) | ebi.ac.ukebi.ac.uk |

| Cofactor-Binding Domain | C-terminal domain with a Rossmann-like fold that binds AdoCbl. The cobalt atom is coordinated to a histidine residue (His610). nih.gov | 2XIQ (human) | nih.govrcsb.org |

| Substrate-Binding Domain | N-terminal (β/α)8 TIM barrel that binds methylmalonyl-CoA. nih.govnih.gov | 3BIC (human) | wikipedia.org |

| Active Site | Located in a buried tunnel at the interface of the two main domains. nih.gov | 1req | nih.gov |

| Conformational Change | Substrate binding induces a "closing" of the TIM barrel, which is thought to trigger catalysis. nih.gov | - | nih.gov |

| Human Enzyme Complex | Forms a complex with MMAA protein for cofactor delivery and repair. | 8GJU | rcsb.org |

Active Site Architecture and Substrate Binding

The active site of methylmalonyl-CoA mutase is a highly specialized environment designed to accommodate both the adenosylcobalamin (AdoCbl) cofactor and the methylmalonyl-CoA substrate. nih.gov It is situated deeply buried at the interface of the enzyme's two primary domains: the N-terminal substrate-binding domain and the C-terminal cofactor-binding domain. nih.gov Access to this catalytic core is through a narrow tunnel located along the axis of the TIM barrel domain. nih.gov

The substrate-binding site is located within the N-terminal (β/α)8 TIM-barrel domain. nih.govnih.gov Key residues within this domain are crucial for correctly positioning the substrate for the rearrangement reaction. For instance, Arg207 is believed to be important for anchoring the carboxyl group of the substrate, ensuring its proper orientation for catalysis. ebi.ac.uk Another critical residue, His244, plays a role in stabilizing the radical intermediate formed during the reaction, a fact demonstrated through mutagenesis studies. ebi.ac.uk Furthermore, the residue Tyr89 has been shown to be significant, as its mutation to phenylalanine slows down both the initial Co-C bond homolysis and the subsequent rearrangement step. ebi.ac.uk

The AdoCbl cofactor binds in a "base-off/His-on" configuration. nih.govresearchgate.net In this arrangement, the dimethylbenzimidazole (DMB) ligand, which is typically coordinated to the cobalt ion in free cobalamin, is displaced and replaced by a histidine residue from the enzyme's C-terminal domain. nih.govresearchgate.net Crystal structures reveal an unusually long bond between this histidine and the cobalt atom (2.5 Å), which is thought to weaken the Co-C bond of the cofactor, thereby facilitating the formation of the deoxyadenosyl radical needed to initiate catalysis. nih.gov

Conformational Changes Upon Substrate and Cofactor Binding

Methylmalonyl-CoA mutase undergoes significant and dramatic conformational changes upon the binding of its substrate. nih.govrcsb.org Structural studies of the enzyme from Propionibacterium shermanii reveal that in the absence of a substrate, the TIM-barrel domain is in an "open" or "split apart" state, which makes the active site accessible to the solvent. nih.govrcsb.org

When the substrate binds, it induces a major structural rearrangement, causing the barrel to close up around the substrate, which lies along its axis. nih.govrcsb.org This closure effectively buries the active site, shielding it from the solvent. nih.gov This induced-fit mechanism is critical for catalysis, as the closure of the active-site cavity physically displaces the adenosyl group of the AdoCbl cofactor from the central cobalt atom and pushes it into the active-site cavity. nih.govrcsb.org This movement triggers the homolytic cleavage of the cobalt-carbon bond, generating the free radical that initiates the isomerization reaction. nih.gov In addition to the barrel closure, a 180° rotation of the AdoCbl-binding domain occurs, a movement identified as crucial for the catalytic mechanism. mdpi.com

TIM-Barrel Domain and Overall Protein Fold

The TIM barrel of MCM is notably different from those in other enzymes. nih.gov In its unliganded, substrate-free form, the barrel is uniquely broken open. nih.govrcsb.org The typical, closed barrel structure is only formed upon substrate binding, which is a key aspect of its catalytic cycle. nih.gov The active site itself is located at the interface between the N-terminal TIM barrel and the C-terminal AdoCbl-binding domain. nih.gov A long linker region of about 100 amino acids connects these two domains. nih.gov

| Domain | Structural Motif | Function | Key Feature |

|---|---|---|---|

| N-Terminal Domain | (β/α)8 TIM Barrel | Substrate Binding (methylmalonyl-CoA) | Exists in an "open" conformation without substrate, closes upon binding. nih.govrcsb.org |

| C-Terminal Domain | Rossmann-fold | Cofactor Binding (Adenosylcobalamin) | Provides a Histidine residue for "His-on" coordination to cobalt. oup.comnih.gov |

| Inter-domain Linker | ~100 amino acids | Connects N- and C-terminal domains | Allows for domain reorientation during catalysis. nih.gov |

Oligomeric State and Subunit Interactions

The quaternary structure of methylmalonyl-CoA mutase varies between species. ebi.ac.uk In mammals, including humans, the enzyme functions as a homodimer (α2), where two identical subunits of approximately 77.5 kDa each form the active enzyme. oup.com Each monomer in the human homodimer contains a complete active site and binds one molecule of AdoCbl. oup.com The two substrate-binding domains form the primary interface in a head-to-toe arrangement. nih.gov

In contrast, the enzyme in some bacteria, such as Propionibacterium shermanii, is an αβ heterodimer. oup.comebi.ac.uk In this configuration, only the α-subunit is catalytically active and binds the AdoCbl cofactor. oup.com Subunit-subunit interactions are critical for the enzyme's stability and function. oup.com For example, a long, partially helical element from one subunit extends across the surface of the other, contributing significantly to the dimerization interface. oup.com Mutations that disrupt this interface can lead to impaired enzyme function. mdpi.com

Role of Accessory Proteins in MCM Functionality

The proper function of methylmalonyl-CoA mutase is critically dependent on a suite of accessory proteins that manage the AdoCbl cofactor. nih.govmit.edu These proteins are essential for loading, unloading, and regenerating the cofactor, ensuring the enzyme remains active. wikipedia.orgmit.edu

Cofactor Loading, Unloading, and Regeneration (MMAA, MMAB, MMADHC)

Three key proteins involved in this process are MMAA, MMAB, and MMADHC. nih.govklarity.health

MMAA : This protein, also known as methylmalonic aciduria type A, functions as a G-protein chaperone. wikipedia.orgmit.edu It interacts with the MCM apoenzyme (the enzyme without its cofactor) to facilitate the loading of AdoCbl into the active site. wikipedia.orgnih.gov MMAA also plays a protective role by preventing the enzyme's inactivation and promoting the regeneration of the active enzyme if the cofactor becomes damaged. nih.govexlibrisgroup.com.cn This repair or exchange process is dependent on the hydrolysis of GTP. wikipedia.orgnih.gov MMAA binds to MCM and, through a GTP-dependent mechanism, helps to remove the damaged cob(II)alamin and allows a fresh AdoCbl to be loaded. nih.gov

MMAB : Known as methylmalonic aciduria type B, this protein is an ATP:cob(I)alamin adenosyltransferase. nih.gov Its primary role is to catalyze the final step in the synthesis of the AdoCbl cofactor by transferring a 5'-deoxyadenosyl group from ATP to the reduced cob(I)alamin. nih.gov It then delivers the newly synthesized AdoCbl to the mutase. nih.govnih.gov

MMADHC : The protein associated with methylmalonic aciduria type cblD is also involved in the intracellular processing of cobalamin, directing it towards either AdoCbl or methylcobalamin (B1676134) synthesis. nih.govklarity.health

Defects in any of these accessory proteins can prevent the proper functioning of a structurally normal MCM enzyme, leading to metabolic disease. nih.govklarity.health

| Protein | Classification | Primary Function | Mechanism |

|---|---|---|---|

| MMAA | G-protein Chaperone | Cofactor loading and enzyme protection/repair. wikipedia.orgnih.gov | Interacts with MCM to load AdoCbl and facilitates exchange of damaged cofactor via GTP hydrolysis. nih.gov |

| MMAB | Adenosyltransferase | Synthesis and delivery of AdoCbl. nih.gov | Transfers a deoxyadenosyl group from ATP to cobalamin to form AdoCbl. nih.gov |

| MMADHC | Cobalamin Metabolism Protein | Intracellular processing of cobalamin. klarity.health | Helps determine the metabolic fate of vitamin B12. nih.govklarity.health |

Interspecies Variations in MCM Structure and Function

While the core catalytic function of methylmalonyl-CoA mutase is highly conserved from bacteria to humans, there are significant structural and organizational differences between the enzymes from different species. ebi.ac.ukexlibrisgroup.com.cn

The most prominent difference lies in their quaternary structure. ebi.ac.uk Human MCM is a homodimer (α2), whereas the well-studied enzyme from Propionibacterium shermanii is a heterodimer (αβ). oup.comnih.gov Despite human and P. shermanii MCM sharing approximately 60% sequence identity, their dimeric assembly is substantially different. nih.gov

These structural variations extend to their interaction with accessory proteins. nih.gov The bacterial ortholog of MMAA, known as MeaB, also functions as a chaperone but exhibits differences in its mode of action. nih.gov For example, in some bacteria, the G-protein chaperone and the mutase are expressed as a single fusion protein, as seen in the isobutyryl-CoA mutase (IcmF) system, which presents a different model of interaction compared to the separate proteins in humans. nih.govmit.edu Although the fundamental domains (TIM barrel and B12-binding domain) are conserved, the topological arrangement and the nature of the subunit and protein-protein interactions vary, highlighting evolutionary adaptations of the same core enzymatic machinery. nih.govexlibrisgroup.com.cn

| Feature | Human Methylmalonyl-CoA Mutase (hMUT) | Propionibacterium shermanii Methylmalonyl-CoA Mutase (psMUT) |

|---|---|---|

| Oligomeric State | Homodimer (α2) oup.comebi.ac.uk | Heterodimer (αβ) oup.comebi.ac.uk |

| Active Subunits | Both subunits are active. oup.com | Only the α-subunit is active. oup.com |

| Accessory Protein Interaction | Interacts with separate chaperone proteins like MMAA and MMAB. nih.gov | Interacts with orthologous proteins (e.g., MeaB); some bacterial systems have fused mutase-chaperone proteins. nih.govnih.gov |

| Structural Assembly | Described as having a distinct dimeric assembly compared to psMUT. nih.gov | Well-characterized αβ heterodimeric structure. nih.gov |

Methylmalonyl-Coenzyme A Epimerase (MCE)

Methylmalonyl-CoA epimerase (MCE), also referred to as methylmalonyl-CoA racemase, is an enzyme that plays a critical role in the metabolic pathway that breaks down certain amino acids and fats. wikipedia.orgnih.gov It specifically catalyzes the interconversion of (S)-methylmalonyl-CoA and (R)-methylmalonyl-CoA. wikipedia.org This epimerization is a vital step, as only the (R) form can be utilized by the subsequent enzyme in the pathway, methylmalonyl-CoA mutase. wikipedia.orgpnas.org

Stereochemical Conversion Mechanism

The conversion of (S)-methylmalonyl-CoA to the (R) form is a critical step in metabolism. wikipedia.org The enzyme abstracts a proton from the α-carbon of (S)-methylmalonyl-CoA, which leads to the formation of a resonance-stabilized carbanion intermediate. wikipedia.org Subsequently, the enzyme facilitates the protonation of the α-carbon, resulting in the formation of this compound. wikipedia.org Enzymatic analysis has shown that the carboxylation that produces methylmalonyl-CoA occurs on the re face of the C2 atom, which results in a product with (2S)-stereochemistry. pnas.orgpnas.org MCE then acts to isomerize the (2S) form to the (2R) form, which is necessary for the subsequent reaction catalyzed by methylmalonyl-CoA mutase. pnas.orgpnas.org

Essential Cofactors (e.g., Co(II))

The catalytic activity of methylmalonyl-CoA epimerase is dependent on the presence of a divalent metal ion cofactor. core.ac.uk The active site of the enzyme contains a Co(II) ion that plays a crucial role in the stereochemical conversion. rsc.org This cobalt ion acts as a Lewis acid, which helps to lower the pKa of the Cα-H bond of the substrate, making it easier for the enzyme to abstract the proton and initiate the epimerization reaction. rsc.org The carboxylate group of the substrate coordinates with the Co(II) ion in the active site. rsc.org

Propionyl-Coenzyme A Carboxylase (PCC)

Propionyl-CoA carboxylase (PCC) is a mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. elifesciences.orgwikipedia.org This reaction is a key step in the metabolic pathway that channels products from the breakdown of various molecules into the tricarboxylic acid (TCA) cycle for energy production. nih.gov

Cofactor Requirement: Biotin (B1667282)

The function of propionyl-CoA carboxylase is critically dependent on the vitamin B complex member, biotin. wikipedia.orgresearchgate.net Biotin acts as a prosthetic group, covalently bound to a lysine (B10760008) residue within the enzyme's active site. researchgate.net The catalytic cycle involves two main steps that occur in different domains of the enzyme. nih.gov First, in the biotin carboxylase (BC) domain, bicarbonate is activated by ATP and the resulting carboxyphosphate (B1215591) intermediate carboxylates the N1' atom of the biotin cofactor. nih.govannualreviews.org The carboxylated biotin is then translocated to the carboxyltransferase (CT) domain. nih.gov In the second step, the carboxyl group is transferred from the carboxybiotin to propionyl-CoA, forming (S)-methylmalonyl-CoA. nih.gov

Subunit Composition and Assembly

Human propionyl-CoA carboxylase is a large, complex enzyme with a molecular weight of approximately 750 kDa. wikipedia.orgnih.gov It is a heterododecamer, meaning it is composed of twelve subunits of two different types: six alpha (α) subunits and six beta (β) subunits, arranged in an α6β6 structure. wikipedia.orgoup.com The genes PCCA and PCCB encode the α and β subunits, respectively. medlineplus.govnih.gov

The α subunit contains the biotin carboxylase (BC) domain and the biotin carboxyl carrier protein (BCCP) domain. wikipedia.org The β subunit contains the carboxyltransferase (CT) active site. ebi.ac.uk The assembly of these subunits into a functional holoenzyme is a complex process. Studies have shown that chaperonin proteins, specifically GroES and GroEL from E. coli, are essential for the proper folding and assembly of the human PCC subunits when expressed in a bacterial system. oup.comnih.gov The β subunit also appears to play a role as a chaperonin in the assembly of the human enzyme. nih.gov Recent high-resolution cryo-electron microscopy structures have provided detailed insights into how the α and β subunits assemble and interact to form the complete holoenzyme. elifesciences.orgelifesciences.org

| Feature | Methylmalonyl-Coenzyme A Epimerase (MCE) | Propionyl-Coenzyme A Carboxylase (PCC) |

| Function | Interconverts (S)- and this compound | Carboxylates propionyl-CoA to (S)-methylmalonyl-CoA |

| Cofactor(s) | Divalent metal ion (e.g., Co(II)) | Biotin, ATP, Mg(II) |

| Subunit Composition | Homodimer | Heterododecamer (α6β6) |

| Cellular Location | Mitochondrial matrix | Mitochondrial matrix |

Regulatory Mechanisms Governing Methylmalonyl Coenzyme a Metabolism

Transcriptional and Translational Regulation of Associated Genes

The expression of genes involved in methylmalonyl-CoA metabolism is a critical control point. This regulation ensures that the necessary enzymatic machinery is synthesized in response to metabolic cues and cellular demands.

Expression of MMUT Gene and Related Genes

The primary enzyme in this pathway, methylmalonyl-CoA mutase (MCM), is encoded by the MMUT gene in humans. wikipedia.orggenecards.org This gene is located on chromosome 6 and its expression is essential for the proper catabolism of various substances, including certain amino acids and odd-chain fatty acids. wikipedia.orgwikipedia.org The MMUT gene product is a mitochondrial enzyme that exists as a homodimer. wikipedia.orgnih.gov Mutations in the MMUT gene can lead to methylmalonic aciduria, a serious metabolic disorder, highlighting the gene's critical role. wikipedia.orguniprot.org

Expression of the MMUT gene can be influenced by cellular stress. For instance, studies have shown that cerebral ischemia can induce a significant increase in both MCM mRNA and protein levels. nih.govnih.gov This suggests that MMUT may function as a stress-response gene, helping to mitigate the accumulation of potentially toxic metabolites like methylmalonic acid. nih.govjneurosci.org The expression of the MMUT gene and the subsequent synthesis of the MCM enzyme can also be influenced by the availability of its metabolic precursors. nih.gov

Induction of MCM by Metabolic Precursors (e.g., Propionate (B1217596), Isoleucine)

The synthesis of methylmalonyl-CoA mutase is responsive to the levels of its metabolic precursors. Propionate, a key precursor to methylmalonyl-CoA, is derived from the breakdown of branched-chain amino acids like isoleucine, as well as valine, methionine, threonine, and odd-chain fatty acids. wikipedia.orgwikipedia.orgnih.gov

Research has demonstrated that treating primary brain astrocytes with either propionate or isoleucine leads to a fourfold increase in MCM mRNA levels. nih.govnih.govjneurosci.org This induction suggests a feed-forward regulatory mechanism where an increase in the substrate's precursors signals the need for more of the enzyme required for its metabolism. This mechanism is crucial for preventing the accumulation of propionyl-CoA and, subsequently, methylmalonyl-CoA. nih.gov

Below is an interactive table summarizing the induction of MCM mRNA by these precursors in cultured astrocytes.

| Inducing Agent | Concentration | Fold Increase in MCM mRNA | Reference |

| Propionate | 5 mM | 4-fold | nih.gov |

| Isoleucine | 2 mM | 4-fold | nih.gov |

Promoter Elements and Transcriptional Control (e.g., AP2 and CRE elements)

The transcriptional regulation of the MMUT gene is governed by specific DNA sequences in its promoter region known as promoter elements. These elements serve as binding sites for transcription factors, which are proteins that control the rate of transcription. The murine MCM promoter has been found to contain AP2 (Activator Protein 2) and CRE (cAMP response element) elements. nih.gov

These elements may be responsible for the varying levels of MCM mRNA observed in different tissues. nih.gov The presence of CRE elements suggests that the expression of the MMUT gene could be modulated by signaling pathways that involve cyclic AMP (cAMP), a common second messenger. It is hypothesized that propionate or other metabolic signals might activate protein kinases or adenylate cyclase, which in turn would influence transcription via these CRE and/or AP2 elements. nih.gov However, the precise molecular mechanisms by which these elements and their corresponding transcription factors regulate MMUT gene expression require further investigation. nih.gov

Post-Translational Regulation of Enzyme Activity

Following the synthesis of the methylmalonyl-CoA mutase enzyme, its activity is further regulated by post-translational mechanisms. These controls provide a more immediate and rapid response to changes in the cellular environment compared to transcriptional regulation.

Influence of Cofactor Availability (Adenosylcobalamin)

The activity of methylmalonyl-CoA mutase is critically dependent on the availability of its cofactor, adenosylcobalamin (AdoCbl), a derivative of vitamin B12. wikipedia.orgnih.gov The enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, and AdoCbl is essential for this reaction. nih.govoup.com In fact, MCM is a vitamin B12-dependent enzyme. wikipedia.org

The interaction with an accessory protein called MMAA is also important for maintaining MCM activity. MMAA helps to prevent the inactivation of the enzyme by promoting the replacement of an oxidized, inactive form of the cofactor with the active AdoCbl. uniprot.org This highlights that the regulation of MCM activity is not solely dependent on the direct availability of AdoCbl but also on the cellular machinery that ensures its proper loading and maintenance on the enzyme. uniprot.orgnih.gov

Allosteric Regulation and Feedback Inhibition

The activity of methylmalonyl-CoA mutase can be modulated by the binding of molecules to sites other than the active site, a process known as allosteric regulation. The G-protein chaperone CblA (also known as MMAA) allosterically regulates MCM. nih.gov This regulation is complex and involves interconverting oligomers of the enzyme that are differentially sensitive to the presence of GTP versus GDP. nih.gov

Furthermore, studies have shown that human methylmalonyl-CoA mutase can be inhibited by various CoA-esters that act as substrate, intermediate, and product analogs. nih.gov For instance, ethylmalonyl-CoA, cyclopropylcarbonyl-CoA carboxylate, and methylenecyclopropylacetyl-CoA have been shown to be reversible, mixed-type inhibitors with respect to methylmalonyl-CoA. nih.gov This mixed inhibition implies that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Itaconyl-CoA, a metabolite that can accumulate under certain inflammatory conditions, also inhibits MCM activity by inactivating the B12 cofactor. uniprot.orgmdpi.com Additionally, the enzyme can be inhibited by high concentrations of its own substrate, methylmalonyl-CoA, a form of substrate inhibition. uniprot.org Nitric oxide has also been shown to inhibit MCM activity. researchgate.net These various inhibitory mechanisms provide additional layers of control over the flux through this metabolic pathway.

The following table summarizes some of the known inhibitors of methylmalonyl-CoA mutase.

| Inhibitor | Type of Inhibition | Notes | Reference |

| Ethylmalonyl-CoA | Reversible, mixed | Substrate analog; also an alternate substrate | nih.gov |

| Cyclopropylcarbonyl-CoA carboxylate | Reversible, mixed | Intermediate analog | nih.gov |

| Methylenecyclopropylacetyl-CoA | Reversible, mixed | Product analog | nih.gov |

| Itaconyl-CoA | Inactivation of cofactor | uniprot.orgmdpi.com | |

| Methylmalonyl-CoA | Substrate inhibition | Occurs at high concentrations | uniprot.org |

| Nitric Oxide | researchgate.net |

Protein Stability and Degradation Pathways

The cellular concentration and activity of methylmalonyl-CoA mutase (MUT), the enzyme responsible for converting L-methylmalonyl-CoA to succinyl-CoA, are tightly regulated, not just at the level of gene expression but also through post-translational control of protein stability and degradation. The stability of the MUT protein is crucial for its function, and defects in this stability are a common mechanism in the pathogenesis of methylmalonic aciduria (MMA). nih.gov

Wild-type MUT is a relatively stable protein. Studies in HEK293 and lymphoblastoid cell lines have determined the half-life of endogenous aryl hydrocarbon receptor interacting protein (AIP), another stable protein, to be between 32.7 and 43.5 hours, providing a benchmark for stable cellular proteins. nih.govresearchgate.net However, many disease-causing missense mutations in the MUT gene result in the production of structurally abnormal and unstable proteins. nih.govnih.gov These mutant polypeptides often misfold, leading to aggregation and subsequent rapid degradation by the cell's protein quality control machinery. nih.gov This increased turnover and reduced protein abundance is a primary cause of MUT deficiency. biorxiv.org

The primary pathway for the degradation of both wild-type and, particularly, misfolded mutant MUT proteins is the ubiquitin-proteasome system. asm.org This is evidenced by experiments where treatment with proteasome inhibitors, such as MG132 and bortezomib, rescues the rapid degradation of mutant proteins and reduces their turnover. nih.govasm.orgresearchgate.net The process involves the tagging of the target protein with a poly-ubiquitin chain, which acts as a signal for degradation by the 26S proteasome. While direct detection of ubiquitinated MUT can be challenging due to the high speed of degradation, studies using ubiquitin mutants (like Ub K48R to inhibit poly-ubiquitin chain formation) have shown reduced turnover of mutant MUT, suggesting ubiquitination is a key step in its degradation. asm.org The SKP1-CUL1-F-box protein complex has been identified as an E3 ubiquitin-ligase involved in the degradation of other stable proteins like AIP, hinting at a similar mechanism for MUT. nih.govresearchgate.net

In addition to the proteasome, chaperone proteins play a role in the lifecycle of MUT. The chaperone MMAA (methylmalonic aciduria type A protein) interacts with MUT to protect it from inactivation during its catalytic cycle. researchgate.netmdpi.com During catalysis, the adenosylcobalamin (AdoCbl) cofactor can become oxidized to an inactive form, hydroxocobalamin (B81358) (OH-Cbl). The interaction with MMAA decreases the rate of this inactivation and facilitates the exchange of the damaged cofactor for a new, active AdoCbl molecule, thereby restoring MUT activity. biorxiv.orgresearchgate.net

Table 1: Factors Influencing Methylmalonyl-CoA Mutase (MUT) Stability and Degradation

| Factor | Effect on MUT Protein | Mechanism | Reference |

|---|---|---|---|

| Missense Mutations | Decreased stability, rapid degradation | Protein misfolding, aggregation, recognition by quality control systems | nih.govnih.gov |

| Proteasome Inhibitors (e.g., MG132) | Increased stability of mutant proteins | Blockade of the ubiquitin-proteasome degradation pathway | nih.govasm.org |

| Ubiquitin Pathway | Mediates degradation | Poly-ubiquitination marks protein for proteasomal degradation | asm.org |

| MMAA Chaperone | Increased stability and activity | Protects against oxidative inactivation, facilitates cofactor exchange | biorxiv.orgresearchgate.net |

| Temperature | Can affect folding and solubility | Lower temperatures can improve folding and solubility of expressed MUT protein | nih.gov |

Cofactor Selectivity and its Biological Implications

The function of methylmalonyl-CoA mutase is critically dependent on its vitamin B₁₂-derived cofactor, adenosylcobalamin (AdoCbl). hmdb.ca However, cobalamin is just one member of a larger family of structurally related compounds known as cobamides, which are produced exclusively by bacteria and archaea. nih.govasm.org These cobamides differ in the structure of their lower axial ligand, the nucleotide base that coordinates the central cobalt ion. biorxiv.org This structural diversity has significant biological implications, as the specificity of MUT for different cobamides influences its catalytic efficiency and, consequently, the metabolic output of the pathway. nih.govasm.org

Specificity of MCM for Different Cobamide Structures

Human methylmalonyl-CoA mutase (MMUT or MUT) exhibits a distinct selectivity for different cobamide structures, a preference that is largely dictated by the chemical nature of the lower ligand. nih.gov While the enzyme is most effective with its canonical cofactor, adenosylcobalamin (which contains 5,6-dimethylbenzimidazole (B1208971), DMB, as its lower ligand), it can utilize other naturally occurring cobamides, albeit with varying degrees of efficiency. researchgate.netnih.gov

The structure of the lower ligand profoundly impacts the binding affinity (Kd) of the cobamide to the enzyme. nih.govasm.org The lower ligand fits into a highly hydrophobic binding pocket within the MUT protein. nih.gov Consequently, cobamides with benzimidazolyl and phenolyl lower ligands, which are also hydrophobic, can bind to the enzyme. However, even small changes, such as the removal of methyl groups from the DMB ring, can decrease binding affinity. nih.gov In contrast, cobamides with more polar, purinyl-based lower ligands (like adenine) are poor binders, likely due to the absence of stabilizing hydrophobic interactions and potential electrostatic repulsion from nitrogen atoms within the purine (B94841) ring structure. nih.govnih.gov

This selectivity is not absolute and has important biological consequences. In vitro studies have demonstrated that the binding affinity of human MUT for various cobamides can span over two orders of magnitude. nih.gov For instance, while adenosylcobalamin binds with high affinity, other analogs like adenosyl-[5-methylbenzimidazolyl]cobamide and adenosyl-[benzimidazolyl]cobamide bind with progressively weaker affinity. nih.gov Purinyl cobamides show negligible binding at micromolar concentrations. nih.gov

All cobamides that are capable of binding to MUT can support its catalytic activity, but they do so with differing efficiencies. nih.gov The apparent Michaelis constant (KM,app), which reflects the cofactor concentration needed for half-maximal enzyme activity, varies significantly among different cobamides. This variation suggests that the lower ligand's structure influences not only the initial binding event but also steps within the catalytic cycle itself. nih.gov

The biological implication of this selectivity is that the availability of different cobamides, for example from the gut microbiome, could modulate human metabolism. Furthermore, this differential activity is relevant in a clinical context. Studies on disease-associated MUT variants that cause cobalamin-responsive methylmalonic aciduria have shown that these mutant enzymes also respond to other cobamides. The extent to which catalytic activity is rescued depends on the specific cobamide used, opening potential avenues for exploring alternative cofactor therapies. nih.gov

Table 2: In Vitro Selectivity of Human Methylmalonyl-CoA Mutase (MUT) for Different Adenosylated Cobamides

| Cobamide Lower Ligand | Chemical Class | Relative Binding Affinity (Kd) | Catalytic Support | Reference |

|---|---|---|---|---|

| 5,6-dimethylbenzimidazole (DMB) | Benzimidazolyl | Highest | Most effective cofactor | nih.govnih.gov |

| 5-methylbenzimidazole (5-MeBza) | Benzimidazolyl | High (lower than DMB) | Supports activity | nih.gov |

| Benzimidazole (Bza) | Benzimidazolyl | Moderate (lower than 5-MeBza) | Supports activity | nih.govnih.gov |

| 5-hydroxybenzimidazole (5-OHBza) | Benzimidazolyl | Very low / No binding detected | Impaired function | nih.govnih.gov |

| Phenol / p-cresol | Phenolyl | Variable, generally lower than DMB | Supports activity | nih.gov |

| Adenine / 2-methyladenine | Purinyl | No binding detected | Does not support activity | nih.govnih.govasm.org |

Genetic and Molecular Basis of Disorders Involving Methylmalonyl Coenzyme a

Methylmalonic Acidemia (MMA) as a Model Disorder

Methylmalonic acidemia (MMA) represents a group of inherited metabolic disorders characterized by the accumulation of methylmalonic acid in the body. nih.govfortunejournals.com These conditions are clinically and genetically diverse, stemming from defects in the enzyme methylmalonyl-CoA mutase (MCM) or in the metabolic pathways responsible for the synthesis of its essential cofactor, adenosylcobalamin. nih.govrbmb.net

Genetic Heterogeneity of MMA

The genetic basis of MMA is notably varied, with mutations in several genes leading to the disease phenotype. nih.govnih.gov These disorders are primarily inherited in an autosomal recessive manner. wikipedia.orgeur.nl The main classifications of isolated MMA are based on the affected gene and the resulting biochemical defect. These include:

mut type: Caused by mutations in the MMUT gene, leading to a deficiency of the methylmalonyl-CoA mutase enzyme itself. frontiersin.orgnih.gov

cbl types: Resulting from defects in the synthesis of adenosylcobalamin, the cofactor for MCM. These include cblA, cblB, cblD variant 2, cblH, and others, caused by mutations in genes such as MMAA, MMAB, and MMADHC. nih.govfrontiersin.orgnih.gov

MCEE deficiency: A rarer form caused by mutations in the MCEE gene, leading to a deficiency of the methylmalonyl-CoA epimerase enzyme. nih.govgenecards.org

Combined forms of MMA also exist, where homocystinuria is present alongside methylmalonic acidemia. These are typically caused by defects in the early steps of cobalamin metabolism affecting the synthesis of both adenosylcobalamin and methylcobalamin (B1676134). nih.govfrontiersin.org The most common of these is the cblC type, due to mutations in the MMACHC gene. nih.govresearchgate.net

The following table summarizes the genes and associated disorders in methylmalonic acidemia:

Table 1: Genes and Associated Disorders in Methylmalonic Acidemia| Gene | Disorder Type | Description |

|---|---|---|

| MMUT | mut (isolated MMA) | Encodes methylmalonyl-CoA mutase, the primary enzyme in the metabolic pathway. genecards.org |

| MMAA | cblA (isolated MMA) | Involved in the synthesis of the adenosylcobalamin cofactor. nih.gov |

| MMAB | cblB (isolated MMA) | Also involved in the synthesis of the adenosylcobalamin cofactor. nih.gov |

| MMACHC | cblC (combined MMA and homocystinuria) | Affects the early steps of cobalamin metabolism, leading to a deficiency of both adenosylcobalamin and methylcobalamin. nih.govresearchgate.net |

| MMADHC | cblD (isolated or combined MMA) | Mutations can lead to isolated MMA, combined MMA and homocystinuria, or isolated homocystinuria. nih.govnih.gov |

| LMBRD1 | cblF (combined MMA and homocystinuria) | Encodes a lysosomal membrane protein involved in cobalamin transport. nih.govrbmb.net |

| HCFC1 | cblX (combined MMA and homocystinuria) | An X-linked disorder affecting cobalamin metabolism. nih.govrbmb.net |

| MCEE | Epimerase deficiency (isolated MMA) | Encodes methylmalonyl-CoA epimerase, which catalyzes an earlier step in the pathway. nih.govgenecards.org |

Defects in the MMUT Gene (MCM Deficiency)

Mutations in the MMUT gene are a primary cause of isolated methylmalonic acidemia. medlineplus.gov This gene provides the instructions for making the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). genecards.org Over 200 mutations in the MMUT gene have been identified, leading to a spectrum of disease severity. medlineplus.gov

Defects in the MMUT gene give rise to two main biochemical phenotypes: mut⁰ and mut⁻. medlineplus.gov

mut⁰ Phenotype: This is the most severe form of the disorder and is characterized by the complete absence of functional methylmalonyl-CoA mutase activity. nih.govmedlineplus.gov Mutations leading to the mut⁰ phenotype often prevent the production of any functional enzyme. medlineplus.gov These patients are typically unresponsive to vitamin B12 therapy. rbmb.net

mut⁻ Phenotype: This form is generally less severe and is characterized by the production of a structurally abnormal mutase enzyme that retains some residual activity. nih.govmedlineplus.gov The symptoms in mut⁻ patients can be more variable than in mut⁰ patients. medlineplus.gov These individuals may show some response to vitamin B12 supplementation, as the cofactor can sometimes help to stabilize the faulty enzyme or enhance its residual function. oup.com

The distinction between these phenotypes is crucial for prognosis and management, with mut⁰ patients often experiencing more severe and earlier-onset symptoms. nih.gov

A significant portion of MMUT mutations are missense mutations, which result in a single amino acid substitution in the methylmalonyl-CoA mutase enzyme. nih.govnih.gov These mutations can have a variety of detrimental effects on the enzyme, including:

Reduced Protein Stability and Misfolding: Some missense mutations can lead to the production of an unstable enzyme that is prone to misfolding and rapid degradation. nih.govnih.gov

Increased Thermolability: The mutant enzyme may be more sensitive to heat than the wild-type enzyme, losing its structure and function at physiological temperatures. nih.govnih.gov

Impaired Enzyme Activity: The amino acid substitution can occur at or near the active site of the enzyme, directly hindering its ability to bind to its substrate, methylmalonyl-CoA, or to catalyze the conversion to succinyl-CoA. nih.govnih.gov

Reduced Cofactor Affinity: Many missense mutations affect the enzyme's ability to bind to its cofactor, adenosylcobalamin. oup.comnih.gov This can be due to a lower affinity for the cofactor, meaning that higher concentrations of it are required for the enzyme to function, if at all. oup.com

Research has shown that the effects of missense mutations can be categorized based on their biochemical consequences, providing a framework for understanding the molecular basis of the disease and for developing potential therapeutic strategies. nih.govnih.gov

Mut<sup>0</sup> and Mut<sup>-</sup> Phenotypes and Their Biochemical Basis

Impaired Cobalamin Metabolism and Transport Pathways (cblA, cblB, cblC, cblD, cblF, cblX, MMAA, MMAB, MMADHC)

A significant number of methylmalonic acidemia cases are not due to defects in the mutase enzyme itself, but rather in the complex cellular machinery responsible for transporting and converting vitamin B12 (cobalamin) into its active coenzyme form, adenosylcobalamin. cocukmetabolizma.comclinicaltrials.gov These disorders are classified into different complementation groups, denoted as cblA, cblB, cblC, cblD, cblF, and cblX. cocukmetabolizma.comclinicaltrials.gov

Defects in the cblA and cblB pathways lead to isolated methylmalonic acidemia because they specifically impair the synthesis of adenosylcobalamin, the cofactor for methylmalonyl-CoA mutase. frontiersin.orgcocukmetabolizma.com In contrast, defects in cblC, cblD, and cblF result in a combined methylmalonic acidemia and homocystinuria, as they disrupt the synthesis of both adenosylcobalamin and methylcobalamin, the latter being a cofactor for methionine synthase. cocukmetabolizma.comclinicaltrials.gov

The genes associated with these cobalamin metabolism defects include:

MMAA , associated with the cblA defect. nih.gov

MMAB , associated with the cblB defect. nih.gov

MMACHC , the gene responsible for the cblC defect. nih.gov

MMADHC , which can cause cblD defects. nih.gov

LMBRD1 , linked to the cblF defect. nih.gov

HCFC1 , which causes the X-linked cblX defect. nih.gov

These genetic defects underscore the critical importance of the intricate cobalamin metabolic pathway for proper methylmalonyl-CoA metabolism.

Methylmalonyl-Coenzyme A Epimerase Deficiency (MCEE Gene Mutations)

A less common cause of isolated methylmalonic aciduria is a deficiency in the enzyme methylmalonyl-CoA epimerase, which is encoded by the MCEE gene. wikipedia.orggenecards.org This enzyme catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA, the direct substrate for methylmalonyl-CoA mutase. genecards.orgmedlineplus.gov

Mutations in the MCEE gene lead to the accumulation of D-methylmalonyl-CoA, which is then hydrolyzed to form methylmalonic acid. wikipedia.orgeur.nl Individuals with methylmalonyl-CoA epimerase deficiency typically present with mild to moderate methylmalonic aciduria. genecards.orgmedlineplus.gov The clinical symptoms can be milder compared to other forms of MMA, potentially because an alternative pathway for the conversion of propionyl-CoA to succinyl-CoA can partially compensate for the enzyme deficiency. medlineplus.gov However, this alternate pathway is not sufficient to prevent the buildup of toxic byproducts from the breakdown of certain amino acids and fats. medlineplus.gov

Several mutations in the MCEE gene have been identified, including a homozygous nonsense mutation (c.139C>T) that results in a truncated, non-functional protein. eur.nlnih.gov

Pathophysiological Mechanisms in Methylmalonic Acidemia

Methylmalonic acidemia (MMA) encompasses a group of inherited metabolic disorders characterized by the functional impairment of the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT). nih.gov This enzymatic defect disrupts the normal catabolism of certain amino acids, odd-chain fatty acids, and cholesterol, leading to a cascade of metabolic and cellular disturbances. nih.govwikipedia.org The pathophysiology of MMA is complex, stemming from the accumulation of toxic metabolites and the subsequent disruption of critical cellular processes, primarily centered within the mitochondria. researchgate.net This leads to multi-organ pathology, with particularly severe effects on high-energy-demand tissues like the brain, kidneys, and liver. nih.govmdpi.com

Accumulation of Methylmalonyl-Coenzyme A and Upstream Metabolites

The foundational pathophysiological event in methylmalonic acidemia is the deficient activity of methylmalonyl-CoA mutase, which catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the Krebs cycle. nih.govklarity.health The blockage of this pathway results in the intramitochondrial accumulation of methylmalonyl-CoA. klarity.healthmedlink.com

This primary accumulation has a cascading effect, leading to the buildup of several upstream and related metabolites:

Propionyl-Coenzyme A: As the metabolic precursor to methylmalonyl-CoA, propionyl-CoA also accumulates significantly within the mitochondria. nih.govklarity.health

Methylmalonic Acid (MMA) and Propionic Acid: The accumulated methylmalonyl-CoA and propionyl-CoA are hydrolyzed, releasing large quantities of methylmalonic acid and propionic acid into the circulation. nih.govklarity.health These organic acids are the hallmark biochemical feature of the disease, leading to metabolic acidosis and contributing to systemic toxicity. klarity.health

2-Methylcitrate: Excess propionyl-CoA can condense with oxaloacetate, an intermediate of the Krebs cycle, to form 2-methylcitrate. nih.gov Elevated levels of this abnormal metabolite are found in the urine and bodily fluids of patients. nih.govmedlink.commedscape.com

3-Hydroxypropionate: This metabolite is formed via an alternative pathway of propionate (B1217596) metabolism, specifically the β-oxidation of propionyl-CoA. nih.govpnas.org Its presence in the urine is another indicator of the metabolic block in MMA. medscape.comnih.govnih.gov

The buildup of these metabolites is not a passive event; they actively interfere with numerous cellular functions, initiating the downstream pathological consequences seen in MMA. researchgate.net

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are central to the pathology of MMA, as the defective MMUT enzyme is located within the mitochondrial matrix. nih.gov The accumulation of toxic metabolites, particularly methylmalonic acid, directly impairs mitochondrial function, leading to a state of severe cellular energy deficit. mdpi.comklarity.health

Key features of this mitochondrial dysfunction include:

Increased Oxidative Stress: Dysfunctional mitochondria become a major source of reactive oxygen species (ROS). nih.govnih.gov The impaired ETC leads to an overproduction of ROS, which overwhelms the cell's antioxidant defenses, such as glutathione, which is often found to be depleted. nih.govcapes.gov.brmdpi.com This state of oxidative stress causes widespread damage to vital cellular components, including proteins, lipids, and DNA. klarity.health

Morphological Abnormalities: Chronic mitochondrial distress leads to visible structural changes. In the liver and kidney cells of MMA patients and animal models, mitochondria can become markedly enlarged and misshapen, a condition known as megamitochondria, with disorganized and diminutive cristae. nih.govcapes.gov.brtandfonline.com

This cycle of metabolite accumulation, mitochondrial dysfunction, and oxidative stress creates a feed-forward loop that perpetuates cellular injury. mdpi.com

Dysregulation of Mitochondrial Quality Control Mechanisms (Mitophagy)

In methylmalonic acidemia, this critical surveillance system is compromised. nih.gov The persistent accumulation of damaged, ROS-producing mitochondria strongly indicates that the mitophagy clearance mechanism is impaired. nih.govnih.gov Research has shown that MMUT deficiency disrupts the PINK1-Parkin signaling pathway, a primary route for initiating mitophagy. nih.govcore.ac.uk This faulty execution prevents the damaged mitochondria from being targeted and delivered to lysosomes for degradation. nih.govmdpi.com The failure of mitophagy results in the progressive accumulation of dysfunctional mitochondria, which exacerbates oxidative stress and energy deficits, ultimately triggering cellular distress and contributing significantly to tissue damage. nih.govmdpi.comnih.gov

Aberrant Protein Modification (e.g., Methylmalonylation)

A more recently discovered pathogenic mechanism in MMA involves the aberrant post-translational modification (PTM) of cellular proteins. nih.govgoogle.com The high intramitochondrial concentrations of acyl-CoA species, particularly methylmalonyl-CoA, drive a non-enzymatic chemical reaction that attaches these molecules to lysine (B10760008) residues on various proteins. nih.gov

This process, termed methylmalonylation , has been identified as a widespread PTM in MMA. nih.govtechnologypublisher.com This aberrant modification can alter the structure and function of critical enzymes, leading to their inhibition. nih.govnih.gov Mass spectrometry analyses have revealed that proteins involved in key metabolic pathways are heavily affected, including:

Enzymes of the urea (B33335) cycle (e.g., Carbamoyl (B1232498) phosphate (B84403) synthetase 1, CPS1). nih.gov

Krebs cycle enzymes. nih.gov

Proteins involved in glycine (B1666218) metabolism. nih.gov

Compounding the problem, the sirtuin 5 (SIRT5) enzyme, which normally functions to remove these acyl modifications (a process called deacylation), can itself become methylmalonylated. nih.gov This inhibits SIRT5 activity, impairing the cell's ability to reverse the damage and creating a vicious cycle of accumulating protein dysfunction. nih.govnih.gov

Disruption of Interconnected Metabolic Pathways

The accumulation of methylmalonyl-CoA and its related metabolites causes secondary inhibition and disruption of several other vital metabolic pathways, contributing to the severe clinical symptoms of MMA.

Urea Cycle: Hyperammonemia, a life-threatening complication, is common during metabolic crises. nih.govklarity.health This occurs through multiple mechanisms. First, the buildup of propionyl-CoA competitively inhibits N-acetylglutamate synthase (NAGS), an enzyme required to produce an essential activator for carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting step of the urea cycle. nih.gov Second, as described previously, direct methylmalonylation of CPS1 inhibits its enzymatic activity. nih.govresearchgate.net This dual assault on the urea cycle severely impairs the body's ability to detoxify ammonia. wikidoc.org

Fatty Acid Oxidation and Synthesis: The accumulation of propionyl-CoA can inhibit pathways of intermediary mitochondrial metabolism. mhmedical.commhmedical.com Furthermore, methylmalonyl-CoA can be mistakenly used instead of malonyl-CoA during fatty acid synthesis, resulting in the creation of abnormal branched-chain fatty acids. klarity.health The incorporation of these abnormal lipids into complex structures like the myelin sheath of neurons is thought to contribute to the neurological damage seen in MMA. klarity.health

Cellular and Tissue Damage Mechanisms

The culmination of these interconnected pathophysiological mechanisms—toxic metabolite accumulation, mitochondrial collapse, oxidative stress, failed mitophagy, and widespread metabolic disruption—results in significant cellular and tissue damage. nih.govklarity.healthnih.gov Organs with high metabolic rates are the most vulnerable. nih.govmdpi.com

Renal Damage: The kidneys are severely affected, with chronic tubulointerstitial nephritis being a common long-term complication. nih.govpnas.org Renal tubular cells are continuously exposed to high concentrations of circulating toxic metabolites, leading to direct cellular injury, mitochondrial dysfunction, and oxidative stress. klarity.healthpnas.org

Hepatic Damage: The liver is also a primary site of injury. The accumulation of toxic metabolites promotes oxidative stress, mitochondrial dysfunction, inflammation, and the disruption of lipid metabolism, which can lead to fatty liver (hepatic steatosis) and fibrosis. klarity.health

Neurological Damage: The brain is particularly susceptible to injury in MMA. frontiersin.orgnih.gov The mechanisms are multifactorial and include severe energy deficiency within neurons and glial cells, direct neurotoxicity from metabolites like methylmalonic acid, and structural damage such as demyelination from the synthesis of abnormal fatty acids. klarity.healthmedscape.comfrontiersin.org This damage manifests as a range of neurological problems, including developmental delay, seizures, movement disorders (dystonia), and acute stroke-like episodes that can cause irreversible brain lesions. medscape.comnih.govmedlineplus.gov

Microbial Metabolism and Biotechnological Applications of Methylmalonyl Coenzyme a

Diversity of Methylmalonyl-Coenzyme A Pathways in Prokaryotes

Methylmalonyl-coenzyme A (methylmalonyl-CoA) is a crucial intermediate in the metabolism of many prokaryotes, playing a central role in both catabolic and anabolic pathways. The metabolic routes involving this compound are diverse, reflecting the vast metabolic adaptability of microorganisms.

Roles in Propionibacterium shermanii and Other Propionibacteria

In classical propionibacteria, such as Propionibacterium shermanii, methylmalonyl-CoA is a key player in the Wood-Werkman cycle, a unique pathway for propionic acid fermentation. propionix.rumdpi.com This cycle facilitates the conversion of pyruvate (B1213749) to propionate (B1217596). A pivotal step in this pathway is the reversible isomerization of succinyl-CoA to (R)-methylmalonyl-CoA, a reaction catalyzed by the adenosylcobalamin-dependent enzyme, methylmalonyl-CoA mutase. propionix.ruuniprot.orgscispace.com

Another critical enzyme in this process is methylmalonyl-CoA carboxytransferase. genome.jp This biotin-dependent enzyme, found in P. shermanii, transfers a carboxyl group from methylmalonyl-CoA to pyruvate, yielding propionyl-CoA and oxaloacetate. propionix.rugenome.jp This transcarboxylation reaction is a distinguishing feature of the Wood-Werkman cycle and is vital for the production of propionate. propionix.rumdpi.com The pathway is not only a means of generating propionate but is also coupled to energy conservation through the generation of a membrane potential. mdpi.com